![molecular formula C10H7ClN2O2 B12905710 5-Chloro-6-phenylpyrimidine-2,4(1h,3h)-dione CAS No. 90767-48-9](/img/structure/B12905710.png)
5-Chloro-6-phenylpyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a chlorine atom at position 5 and a phenyl group at position 6, along with keto groups at positions 2 and 4. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 5-chlorouracil and benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 5-chlorouracil and benzaldehyde in the presence of a base like sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, often using hydrochloric acid, to form the pyrimidine ring.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used for the condensation and cyclization reactions.
Automated Systems: Automated systems control reaction conditions such as temperature, pressure, and pH to ensure consistency and efficiency.
Continuous Flow Processes: Continuous flow processes may be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium ethoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include 5-amino-6-phenylpyrimidine-2,4(1H,3H)-dione, 5-thio-6-phenylpyrimidine-2,4(1H,3H)-dione, etc.
Oxidation Products: Oxidation can yield compounds like 5-chloro-6-phenylpyrimidine-2,4-dione oxides.
Reduction Products: Reduction can produce 5-chloro-6-phenylpyrimidine-2,4-dione amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is used as a building block for synthesizing more complex heterocyclic compounds. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antiviral, antibacterial, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. It can be incorporated into polymers, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Chlorouracil: Lacks the phenyl group at position 6.
6-Phenylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atom at position 5.
5-Bromo-6-phenylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the chlorine atom and the phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Biological Activity
5-Chloro-6-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H7ClN2O2
- Molecular Weight : 224.63 g/mol
- Functional Groups : Chlorine atom at the 5-position and a phenyl group at the 6-position.
The biological activity of this compound is attributed to its interaction with various biological macromolecules. The compound primarily acts as an enzyme inhibitor, modulating several signaling pathways involved in cell proliferation and apoptosis.
Key Molecular Targets
- Enzymes : Inhibits specific kinases linked to cancer progression.
- Receptors : Interacts with growth factor receptors (e.g., EGFR, VEGFR) which are crucial in tumor growth and angiogenesis.
Antiproliferative Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study assessed its efficacy against a panel of 60 NCI cancer cell lines, revealing GI50 values ranging from 22 to 33 nM for the most potent derivatives .
Compound | GI50 (nM) | Cancer Cell Lines Tested |
---|---|---|
Compound 22 | 22 | HCT-15 (colon), NCI/ADR-RES (ovarian) |
Compound 29 | 24 | HCT-15 (colon), HT-29 (colon) |
Compound 25 | 30 | Various solid tumors |
The presence of the chlorophenyl group enhances the binding affinity to target enzymes, contributing to its biological activity .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation.
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the antiproliferative effects of various pyrimidine derivatives on multiple cancer cell lines. The results indicated that compounds with a p-chloro substituent consistently exhibited higher inhibition rates compared to their non-substituted counterparts .
- Mechanistic Studies : Research focusing on the mechanism of action revealed that this compound induces apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
Properties
CAS No. |
90767-48-9 |
---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
5-chloro-6-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-8(6-4-2-1-3-5-6)12-10(15)13-9(7)14/h1-5H,(H2,12,13,14,15) |
InChI Key |
CWHCSHQEUCLQTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)Cl |
Origin of Product |
United States |
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